molecular formula C9H3F5N2O3S2 B8184139 5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester

5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester

Cat. No.: B8184139
M. Wt: 346.3 g/mol
InChI Key: TZLDPMVLZYEUED-UHFFFAOYSA-N
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Description

5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester is a chemical compound with the molecular formula C9H3F5N2O3S2. It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-sulfonic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The ester group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiols or other reduced derivatives.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the biological system it interacts with. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .

Comparison with Similar Compounds

5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-methyl-1,3,4-thiadiazole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F5N2O3S2/c1-2-15-16-9(20-2)21(17,18)19-8-6(13)4(11)3(10)5(12)7(8)14/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLDPMVLZYEUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F5N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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